6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl substituents
Mechanism of Action
Target of Action
It’s known that molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves a key hydrogen bonding interaction with the protein, which lowers the pK a of the cyclic carbamate, thereby enhancing its inhibitory effect on the reverse transcriptase enzyme .
Biochemical Pathways
It’s known that the compound plays a role in the inhibition of the reverse transcriptase enzyme, which is crucial in the replication of retroviruses .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the reverse transcriptase enzyme, which is key in the replication of retroviruses . This inhibition could potentially lead to a decrease in the replication of these viruses.
Action Environment
It’s known that the compound should be stored under inert gas and at room temperature, preferably in a cool and dark place, and at less than 15°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of appropriate pyridine derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of phosphorus pentachloride and trifluoromethyl iodide under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine oxides.
Reduction: Formation of partially or fully reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 3,6-Dichloro-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with potential biological activity .
Properties
IUPAC Name |
6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBPOHDJQDPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632265 |
Source
|
Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19918-41-3 |
Source
|
Record name | 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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